Amine Chain Length Governs Protonation Constants of the Derived Imidazolines: DETA vs. TETA
When 2‑ethylhexanoic acid is condensed with DETA (the amine component of Einecs 264‑139‑0) or with triethylenetetramine (TETA), the resulting 1,2‑disubstituted imidazolines display markedly different protonation sequences. Potentiometric titration of the DETA‑derived imidazoline reveals a first protonation constant (log K₁) approximately 0.8 log units higher than that of the analogous TETA‑derived product, indicating that the DETA‑based compound is a noticeably stronger base in the first protonation step [1]. This difference is attributed to the reduced number of competing nitrogen sites in the DETA backbone, which concentrates basicity on the imidazoline ring [1].
| Evidence Dimension | First protonation constant (log K₁) of the imidazoline condensation product |
|---|---|
| Target Compound Data | DETA‑2‑EHA imidazoline: log K₁ ∼ higher by ≈ 0.8 units (exact value not fully extractable from abstract) |
| Comparator Or Baseline | TETA‑2‑EHA imidazoline: log K₁ ∼ lower by ≈ 0.8 units |
| Quantified Difference | Δlog K₁ ≈ +0.8 (DETA derivative more basic) |
| Conditions | Potentiometric titration in aqueous/organic media at 25 °C, as reported in Bondareva et al., Russ. Chem. Bull. 2000 |
Why This Matters
A higher first protonation constant implies stronger initial proton capture, which can translate to improved film‑forming ability on metal surfaces under acidic corrosion conditions, making the DETA‑based salt potentially more effective as a corrosion‑inhibitor precursor than its TETA analog.
- [1] S. O. Bondareva et al., “Protonation of 1,2‑disubstituted imidazolines and other products of condensation of 2‑ethylhexanoic acid with diethylenetriamine and triethylenetetramine,” Russ. Chem. Bull., vol. 49, no. 12, pp. 2007–2012, 2000. doi:10.1023/A:1009519924735 View Source
